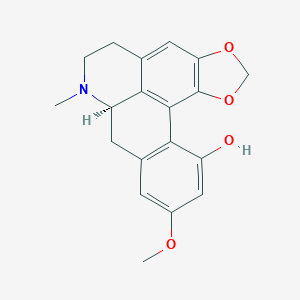

N-Methylcalycinine

Beschreibung

Eigenschaften

IUPAC Name |

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMHAXOBRLRFH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of N-methylcalycinine

Proposed Biosynthetic Pathways of Aporphine Alkaloids

The formation of the characteristic aporphine core and its subsequent decoration with various functional groups follow a conserved yet adaptable pathway, highlighting nature's chemical ingenuity.

The journey to N-Methylcalycinine and other aporphine alkaloids begins with the formation of the foundational 1-benzyltetrahydroisoquinoline (BIA) scaffold. This core structure is assembled from two tyrosine-derived precursors. While most isoquinoline alkaloids originate from tyrosine, some bacterial pathways have been shown to utilize tryptophan. uni.luuni.lu For the vast majority of plant-derived BIAs, the pathway commences with the condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.govwikipedia.org This key reaction is catalyzed by norcoclaurine synthase (NCS), yielding (S)-norcoclaurine, the central precursor to virtually all BIAs. nih.gov

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the pivotal branch-point intermediate, (S)-reticuline. nih.govnih.gov This molecule stands at a metabolic crossroads, from which the biosynthetic pathways diverge to create the vast array of BIA structural classes, including the aporphines. nih.gov The general structure of aporphine alkaloids is based on the tetracyclic 4H-dibenzo[de,g]quinoline system, which is formed via an intramolecular cyclization of a 1-benzyltetrahydroisoquinoline precursor like (S)-reticuline. nih.govwikipedia.orgnih.gov

The defining step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol coupling of the (S)-reticuline backbone. This reaction is catalyzed by specific cytochrome P450 monooxygenases belonging to the CYP80G family. wikipedia.orgnih.gov For instance, the enzyme CYP80G2, also known as corytuberine synthase, directly converts (S)-reticuline into the aporphine alkaloid (S)-corytuberine. nih.govnih.govnih.gov This transformation establishes the characteristic tetracyclic core of the aporphine group.

Following the creation of this core, further tailoring reactions occur to produce the final specific alkaloid. For this compound, this involves N-methylation of the nitrogen atom on the isoquinoline ring. This step is critical in the biosynthesis of many quaternary aporphine alkaloids, such as magnoflorine, where (S)-corytuberine is N-methylated by a specific N-methyltransferase. wikipedia.orgsci-hub.se It is proposed that the biosynthesis of this compound follows a similar sequence, starting from a hydroxylated and O-methylated aporphine precursor which then undergoes a final N-methylation step.

N-methylation is a widespread and crucial tailoring reaction in the biosynthesis of benzylisoquinoline alkaloids. sci-hub.senih.gov This enzymatic modification, which involves the addition of a methyl group to a nitrogen atom, is responsible for generating the vast structural diversity seen in this class of compounds by producing tertiary and quaternary amines. sci-hub.sewmcloud.org The addition of methyl groups can significantly alter a molecule's chemical properties, such as its hydrophobicity and electronic distribution, which in turn can modify its biological activity. nih.gov

In the context of aporphine alkaloid biosynthesis, N-methylation is often one of the final steps, converting a core aporphine structure into a more complex final product. sci-hub.se For example, studies on the biosynthesis of the aporphine alkaloid nuciferine in lotus (Nelumbo nucifera) suggest that N-methylation of the isoquinoline nucleus may even precede O-methylation reactions. nih.govnih.gov This highlights the flexibility of the biosynthetic pathway and the critical role of methyltransferases in directing intermediates towards specific end products like this compound.

Enzymatic Steps in this compound Formation

Genetic and Enzymatic Characterization of Biosynthetic Machinery

Advances in molecular biology and genomics have enabled the identification and characterization of the genes and enzymes responsible for aporphine alkaloid biosynthesis, paving the way for metabolic engineering efforts.

Significant progress has been made in identifying the genes that encode the enzymes of the BIA pathway in various plants. Key genes cloned and characterized include those for norcoclaurine synthase (NCS), coclaurine N-methyltransferase (CNMT), 6-O-methyltransferase (6OMT), and cytochrome P450 enzymes like CYP80G2. nih.gov These have been isolated from species such as opium poppy (Papaver somniferum) and lotus (Nelumbo nucifera). nih.govnih.gov

More specifically for the aporphine skeleton, researchers have identified two distinct cytochrome P450 enzymes, CYP80G6 and CYP80Q5, from Stephania tetrandra. nih.govnih.gov These enzymes are responsible for the critical phenol-coupling step that forms the aporphine core from (S)-configured and (R)-configured precursors, respectively. nih.govnih.gov While the specific genes for the this compound pathway have not been fully elucidated, the extensive knowledge of related aporphine pathways provides a robust blueprint for their discovery.

The functional characterization of methyltransferases has been a key area of research. Several N-methyltransferases (NMTs) are involved in BIA metabolism. sci-hub.se A pivotal enzyme, reticuline N-methyltransferase (RNMT), was isolated from opium poppy and shown to have a preference for methylating the tertiary amine of 1-benzylisoquinoline and aporphine substrates like (S)-corytuberine to form the quaternary alkaloid magnoflorine. sci-hub.se

To confirm its role in vivo, researchers used virus-induced gene silencing to suppress the expression of the RNMT gene in opium poppy. This resulted in a significant drop in magnoflorine levels and a corresponding increase in its precursor, corytuberine, providing strong evidence for the enzyme's function. sci-hub.se Similarly, coclaurine N-methyltransferase (CNMT) has been identified as another key enzyme in the pathway leading to nuciferine. nih.govnih.gov The characterization of these NMTs provides a solid foundation for understanding the final N-methylation step in the biosynthesis of this compound.

An In-Depth Look at the Alkaloid this compound

This compound is a naturally occurring aporphine alkaloid found in various plant species, including Stephania epigaea and those within the Duguetia genus. nih.gov As a member of the large and pharmacologically significant class of benzylisoquinoline alkaloids (BIAs), it is synthesized through a complex biosynthetic pathway originating from the amino acid L-tyrosine. The intricate structure and valuable biological properties of this compound and related alkaloids have spurred research into metabolic engineering strategies to enhance their production, offering alternatives to reliance on limited plant resources. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Manipulation of Primary-Secondary Metabolism Interface in Plants

A primary strategy for increasing the yield of secondary metabolites is to enhance the flux of precursors from primary metabolism. Since this compound biosynthesis begins with L-tyrosine, metabolic engineering efforts can focus on increasing the availability of this crucial starting material.

Key approaches include:

Downregulation of Competing Pathways: L-Tyrosine is a precursor for numerous other metabolic pathways. Using gene-silencing techniques like RNA interference (RNAi), it is possible to knock down the expression of enzymes in competing pathways, thereby redirecting a larger pool of precursors towards the desired BIA pathway.

Engineering Transcription Factors: The genes for biosynthetic pathways are often regulated by specific transcription factors. Overexpressing these regulatory proteins can upregulate the entire set of genes required for the pathway, leading to a coordinated increase in the production of the final compound.

These manipulations at the interface of primary and secondary metabolism can significantly boost the accumulation of target alkaloids in the native plant host.

Genus Duguetia Species as a Source

In Vitro Plant Cell and Tissue Culture Applications for Alkaloid Biosynthesis

Culturing plant cells, tissues, or organs in a controlled laboratory environment provides a renewable and consistent source of plant-derived compounds, independent of geographical location, climate, or season. This technology is a promising platform for the production of complex alkaloids whose chemical synthesis is not economically viable.

Advantages and applications of this method include:

Controlled Production: Bioreactors allow for the large-scale culture of plant cells under optimized conditions of nutrients, pH, and temperature, leading to more reliable and higher yields.

Elicitation: The production of secondary metabolites can often be induced or enhanced by exposing the cell cultures to "elicitors," which are stress-inducing agents such as microbial components or signaling molecules. This can trigger the plant's defense response, which includes the increased synthesis of alkaloids.

Metabolic Engineering: Plant cell cultures are amenable to genetic transformation, allowing for the application of the metabolic engineering strategies described previously, such as overexpressing key enzymes or silencing competing pathways, to create high-yielding cell lines.

Cell suspension cultures of various plant species, such as Coptis japonica and Eschscholzia californica, have been successfully engineered to enhance the production of different benzylisoquinoline alkaloids.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

A highly advanced strategy for alkaloid production involves transferring the entire biosynthetic pathway from the native plant into a microbial host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.gov This approach, known as heterologous expression, leverages the rapid growth and well-established genetic tools available for these microorganisms to create cellular factories for complex natural products. nih.gov

The process involves several key steps:

Gene Discovery: Identifying all the genes encoding the biosynthetic enzymes in the plant.

Pathway Reconstruction: Assembling these genes into expression vectors that can be introduced into the microbial host.

Host Engineering: Optimizing the host's metabolism to provide a sufficient supply of necessary precursors (like L-tyrosine) and cofactors (like S-adenosylmethionine for methylation steps). nih.gov

While powerful, this approach faces challenges. Plant enzymes, particularly membrane-bound cytochrome P450s, can be difficult to express in an active form in bacterial hosts. nih.gov Eukaryotic hosts like yeast are often more suitable for expressing these complex eukaryotic proteins. Researchers have successfully engineered yeast to produce the key BIA intermediate (S)-reticuline and even more complex downstream products like berberine and noscapine, demonstrating the immense potential of this strategy. This approach not only enables sustainable, large-scale production but also allows for the creation of "new-to-nature" alkaloids by introducing enzymes from different organisms to modify the pathway.

Total Synthesis and Synthetic Methodologies

Strategic Approaches to the Chemical Synthesis of N-Methylcalycinine

The total synthesis of aporphine alkaloids like this compound requires careful strategic planning to construct the tetracyclic core with the correct substitution patterns and stereochemistry.

Retrosynthetic Analysis and Key Bond Formations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which informs the design of a synthetic route. For aporphine alkaloids, the analysis typically simplifies the complex tetracyclic system into more manageable precursors. nih.gov A common strategy involves the disconnection of the C-ring, leading back to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) intermediate. nih.gov This key intermediate contains the A, B, and D rings of the final aporphine structure.

The primary synthetic challenge lies in the formation of the C-ring, which involves the creation of a biaryl bond between the 'A' and 'D' rings of the benzylisoquinoline precursor. thieme-connect.com This key bond formation is often achieved through intramolecular cyclization reactions. nih.gov Another approach involves a two-bond disconnection, where the C-ring is formed through a sequence of reactions, such as a [4+2] cycloaddition (Diels-Alder reaction), to build the core structure. nih.govresearchgate.net

Development of Stereoselective Synthetic Routes

A crucial aspect of aporphine alkaloid synthesis is controlling the stereochemistry at the C-6a position, which significantly influences the molecule's biological activity. thieme-connect.com Achieving this control requires the development of stereoselective synthetic routes. Enantioselective synthesis aims to produce a single enantiomer of the target molecule. thieme-connect.com

Several methods have been employed to achieve this. One approach uses chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. thieme-connect.com Another powerful strategy is the use of catalytic asymmetric reactions, where a small amount of a chiral catalyst is used to generate the desired stereocenter with high enantioselectivity. nih.govresearchgate.net For instance, catalytic asymmetric Pictet-Spengler reactions have been developed to produce enantioenriched tetrahydroisoquinolines, which are key precursors for aporphine alkaloids. nih.govnih.govacs.org These methods provide efficient access to optically active intermediates that can be carried forward to synthesize the target natural product. thieme-connect.com

Novel Methodologies for Aporphine Alkaloid Synthesis

The pursuit of more efficient and versatile routes to aporphine alkaloids has led to the application and refinement of several powerful synthetic methodologies.

Application of Pictet–Spengler Cyclization and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids. nih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline (THIQ) ring system. nih.govsemanticscholar.org This method is frequently used to construct the THIQ core, which serves as a fundamental building block for aporphine alkaloids. acs.org

Modern advancements have focused on developing catalytic and asymmetric versions of the Pictet-Spengler reaction. nih.govresearchgate.net The use of chiral catalysts, such as chiral phosphoric acids, allows for the highly enantioselective synthesis of THIQ intermediates. researchgate.netnih.gov These enantioenriched products are pivotal for the total synthesis of optically active aporphine natural products. nih.govacs.org This catalytic approach represents a significant improvement over classical methods, offering high efficiency and stereocontrol. acs.org

Palladium-Catalyzed Cycloaddition Reactions in Alkaloid Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. mdpi.com In the context of aporphine synthesis, these reactions are particularly valuable for constructing the key biaryl C-C bond that forms the C-ring. acs.org One such method is the intramolecular dehydrogenative coupling of two inert aryl C-H bonds, which provides a direct route to the aporphine skeleton. nih.gov

This palladium-catalyzed C-H bond activation is compatible with various functional groups and has been successfully applied to the synthesis of aporphine and its analogues. nih.govresearchgate.net Other palladium-catalyzed reactions, such as the cocyclization of arynes with alkynes, have also been developed to selectively synthesize the phenanthrene core structure present in some aporphine-related alkaloids. acs.org These methods offer novel and efficient pathways for assembling the complex polycyclic framework of aporphine alkaloids from simpler precursors. sioc-journal.cnrsc.org

Synthetic Exploration of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is crucial for exploring structure-activity relationships and developing new therapeutic agents. researchgate.net For this compound and other aporphines, synthetic efforts have been directed at creating a variety of structurally related compounds.

Palladium-catalyzed direct arylation has been a versatile tool for this purpose, allowing for the preparation of aporphine analogues with different substituents on the aromatic rings. researchgate.net This method facilitates not only convergent synthesis but also divergent synthesis, where a common intermediate is used to create a library of related compounds. researchgate.net For example, new C2-substituted aporphines have been prepared using this strategy. researchgate.net Furthermore, aporphine-conjugates have been synthesized by linking the aporphine core to other chemical moieties, such as N-benzylpyridinium, to enhance specific biological activities. These synthetic explorations provide access to a wide range of aporphine derivatives for further investigation.

Rational Design of Structural Modifications for Research Purposes

The rational design of structural modifications is a cornerstone of medicinal chemistry, where a natural product with known biological activity, such as an aporphine alkaloid, serves as a "lead compound." nih.gov Scientists systematically alter the structure of this lead compound to understand how different functional groups and structural features contribute to its biological effects—a process known as developing a structure-activity relationship (SAR). nih.gov This knowledge allows for the design of new, potentially more potent and selective therapeutic agents. hilarispublisher.com

The aporphine skeleton, the core of this compound, is considered a privileged scaffold in the design of ligands for the central nervous system, with many members showing activity as acetylcholinesterase (AChE) inhibitors, which is relevant for the treatment of Alzheimer's disease. hilarispublisher.comnih.gov SAR studies on aporphine alkaloids have revealed several key structural features that influence their AChE inhibitory activity:

Substitution Pattern on the Aromatic Rings: The presence, type, and position of substituents (like hydroxyl and methoxy groups) on the aromatic rings are critical. Studies comparing various aporphine alkaloids have shown that a high degree of methoxylation can be important for acetylcholinesterase inhibition. mdpi.com Furthermore, the presence of a hydroxyl group at specific positions, such as C-2, may be crucial for enhancing inhibitory activity. ajol.info

N-Substitution: The substituent on the nitrogen atom at position 6 significantly impacts biological activity. For instance, in studies of the aporphine alkaloid nantenine, replacing the N-methyl group with either a hydrogen atom (nor-nantenine) or an ethyl group was found to decrease its affinity for the α1-adrenoceptor, suggesting the N-methyl group is essential for optimal interaction with the receptor. researchgate.net

Stereochemistry and Saturation: The three-dimensional arrangement of atoms (stereochemistry) and the presence of double bonds in the heterocyclic ring system are also important. SAR studies on aporphine alkaloids from Stephania pierrei indicated that analogs with a saturated C6a-C7 bond were key to their activity. rsc.org

Conjugation with Other Moieties: A modern rational design strategy involves conjugating the aporphine core with other chemical fragments to enhance its interaction with biological targets. In one study, conjugating an aporphine scaffold to an N-benzylpyridinium group via an amide linker resulted in a significant improvement in AChE inhibition, with the resulting hybrid molecule showing an IC50 value of 0.35 µM. acs.org

The following table presents data on the acetylcholinesterase (AChE) inhibitory activity of several aporphine alkaloids, illustrating the structure-activity relationships discussed.

| Compound | Substituents | AChE Inhibition (% at 100 µg/mL) | IC50 (µM) | Source |

|---|---|---|---|---|

| (+)-Boldine | 1,10-OH; 2,9-OCH3 | 74.5% | - | ajol.info |

| (+)-N-Methyllaurotetanine | 1-OH; 2,9,10-OCH3 | 63.6% | - | ajol.info |

| Isocorydine | 1-OH; 2,10,11-OCH3 | 44.9% | - | ajol.info |

| N-Methylasimilobine | 1,2-OH; N-CH3 | - | ~5.1 µM (1.5 µg/mL) | nih.gov |

| Nuciferine | 1,2-OCH3; N-CH3 | Weak Activity | - | nih.gov |

| Nornuciferine | 1,2-OCH3; N-H | Weak Activity | - | nih.gov |

Optimization of Reaction Conditions for Yield and Purity in Synthetic Processes

Optimizing reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing the yield of the desired product while minimizing impurities. This process involves systematically varying parameters such as catalysts, solvents, bases, temperature, and reaction time. For the synthesis of aporphine alkaloids like this compound, a key step is often the formation of the biaryl bond that creates the characteristic tetracyclic core. acs.org

A powerful and modern method for this transformation is the palladium-catalyzed intramolecular direct arylation. researchgate.net The efficiency of this reaction is highly dependent on the specific conditions chosen. Researchers often perform extensive screening to identify the optimal combination of reagents and parameters. For example, in a model system relevant to aporphine synthesis—the palladium-catalyzed α-arylation of a nitrile with an aryl sulfonate—a variety of ligands, palladium sources, and bases are tested to find the conditions that provide the highest product yield. polyu.edu.hk

The table below illustrates the process of optimizing such a reaction. The data shows the effect of different ancillary ligands on the yield of the coupling reaction between 2-naphthyl tosylate and benzyl cyanide, catalyzed by palladium acetate.

| Entry | Ligand | Pd Source | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | CM-Phos | Pd(OAc)2 | LiOt-Bu | t-BuOH | 92% | polyu.edu.hk |

| 2 | SPhos | Pd(OAc)2 | LiOt-Bu | t-BuOH | 99% | polyu.edu.hk |

| 3 | XPhos | Pd(OAc)2 | LiOt-Bu | t-BuOH | 99% | polyu.edu.hk |

| 4 | BrettPhos | Pd(OAc)2 | LiOt-Bu | t-BuOH | 99% | polyu.edu.hk |

| 5 | cataCXium A | Pd(OAc)2 | LiOt-Bu | t-BuOH | 4% | polyu.edu.hk |

| 6 | dppf | Pd(OAc)2 | LiOt-Bu | t-BuOH | 3% | polyu.edu.hk |

| 7 | XPhos | Pd(OAc)2 | K3PO4 | t-BuOH | 92% | polyu.edu.hk |

| 8 | XPhos | Pd(OAc)2 | K2CO3 | t-BuOH | 89% | polyu.edu.hk |

| 9 | XPhos | Pd(OAc)2 | LiOt-Bu | Dioxane | 75% | polyu.edu.hk |

| 10 | XPhos | Pd(OAc)2 | LiOt-Bu | Toluene | 83% | polyu.edu.hk |

As shown in the table, bulky biaryl phosphine ligands like SPhos and XPhos provide excellent yields (99%), while other ligands like dppf are ineffective. polyu.edu.hk Further optimization reveals that while lithium tert-butoxide (LiOt-Bu) is a strong base that works well, milder inorganic bases like potassium phosphate (K3PO4) can also promote the reaction with high efficiency (92% yield), which can be advantageous for sensitive substrates. polyu.edu.hk The choice of solvent also has a significant impact, with tert-butanol (t-BuOH) proving superior to other common solvents like dioxane or toluene in this system. polyu.edu.hk Through such systematic optimization, synthetic routes can be made more robust, scalable, and cost-effective.

Advanced Structure Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds. acgpubs.org For a molecule like N-Methylcalycinine, a combination of high-field instrumentation and multidimensional experiments is essential to fully assign the proton (¹H) and carbon (¹³C) signals and establish its complete bonding network. ikm.org.myar-raniry.ac.id

The use of high-field NMR spectrometers (600 MHz and above) is critical for analyzing complex alkaloids. ikm.org.my The increased magnetic field strength improves chemical shift dispersion, spreading out the signals and reducing spectral overlap, which is often a challenge with the numerous aromatic and aliphatic protons in the aporphine core. ikm.org.my

This enhancement in resolution is often coupled with the use of cryogenic probes, or "cryoprobes." These probes cool the detector electronics to extremely low temperatures (e.g., using liquid nitrogen or helium), which dramatically reduces thermal noise. phytopharmajournal.com This reduction in noise leads to a significant increase in the signal-to-noise ratio, enhancing sensitivity by a factor of three to four, or even more. phytopharmajournal.com This heightened sensitivity is particularly advantageous as it allows for the analysis of very small, mass-limited samples, which is often the case when isolating natural products.

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle of this compound. ikm.org.myacgpubs.org These techniques correlate nuclei based on their interactions through bonds or space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. acgpubs.orgar-raniry.ac.id For this compound, COSY would reveal correlations between adjacent protons in the aromatic rings and within the aliphatic portions of the molecule, helping to define distinct spin systems. ar-raniry.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton directly to the carbon atom it is attached to. acgpubs.org This provides a clear inventory of all C-H bonds, simplifying the assignment of the carbon skeleton. acgpubs.orgar-raniry.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY reveals protons that are close to each other in three-dimensional space. acgpubs.org These through-space correlations are vital for determining the stereochemistry and preferred conformation of the molecule.

Table 1: Illustrative 2D NMR Correlations for a Representative Aporphine Alkaloid Scaffold

| Experiment | Information Yielded | Example Application for this compound Structure |

|---|---|---|

| COSY | ¹H-¹H correlations (through 2-3 bonds) | Identifies neighboring protons on the aromatic rings and in the ethylamino side chain. |

| HSQC | ¹H-¹³C correlations (through 1 bond) | Assigns each carbon signal by linking it to its attached proton(s). |

| HMBC | ¹H-¹³C correlations (through 2-3 bonds) | Connects molecular fragments by showing correlations from protons to quaternary carbons in the polycyclic core. |

| NOESY | ¹H-¹H correlations (through space) | Helps determine the 3D arrangement and stereochemistry of the molecule. |

While most structural work is done in solution, solid-state NMR (ssNMR) provides invaluable information about the molecule's structure in its crystalline or amorphous solid form. This technique can reveal details about molecular packing, intermolecular interactions, and the presence of different polymorphs (crystal forms). The conformation of this compound in the solid state may differ from its conformation in solution, and ssNMR is the primary tool for investigating these differences.

Application of Advanced Two-Dimensional NMR Pulse Sequences (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on molecular weight and elemental composition. gbiosciences.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm its molecular formula of C₁₉H₁₉NO₄ by matching the experimentally measured exact mass to the calculated theoretical mass. scispace.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then broken apart into smaller fragment ions (product ions). nih.govorgchemboulder.com The resulting fragmentation pattern serves as a structural fingerprint of the molecule. gbiosciences.comlibretexts.org

For aporphine alkaloids like this compound, the fragmentation pathways are often characteristic and can help confirm the identity of the core structure. nih.gov The process involves ionizing the molecule (e.g., forming a protonated molecule, [M+H]⁺), selecting this ion, and inducing fragmentation through collision with an inert gas. The analysis of the resulting fragments can reveal the loss of specific groups, such as the N-methyl group (a loss of 15 Da) or cleavages within the heterocyclic rings, providing strong evidence for the proposed molecular structure. nih.govorgchemboulder.com

Ion Mobility Spectrometry (IMS) for Isomer Differentiation and Conformational Analysis

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. wikipedia.orgnih.gov This capability makes IMS, particularly when coupled with mass spectrometry (IMS-MS), an invaluable tool for distinguishing between isomers—molecules with the same chemical formula but different structural arrangements. nih.govuni.lunih.gov

In the context of this compound, which possesses a rigid tetracyclic aporphine core with a specific substitution pattern and a chiral center, the existence of positional isomers (with methoxy or hydroxyl groups at different positions on the aromatic rings) is highly probable in a natural extract. Standard mass spectrometry might not differentiate these isomers as they would exhibit the same mass. IMS, however, can resolve these structurally similar molecules. wikipedia.org

The process involves ionizing the sample and introducing the ions into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their drift time to a detector is measured. nih.gov Ions with a more compact shape (smaller rotationally averaged collision cross-section) will travel faster than more extended isomers. nih.gov For this compound and its potential isomers, subtle differences in the spatial arrangement of substituent groups would lead to distinct collision cross-sections, resulting in different drift times and allowing for their separation and individual analysis. This technique is crucial for ensuring the purity of a sample and for the correct identification of specific isomers within a complex mixture. uni.lunih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Structural Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the structural dynamics and conformational flexibility of molecules in solution. chem960.com The technique monitors the exchange rate of labile protons (typically on backbone amides in proteins) with deuterium atoms from a deuterated solvent. nih.govuni.lu The rate of this exchange is dependent on the solvent accessibility, secondary structure, and local flexibility of the region; protected or rigid regions exchange more slowly, while flexible, solvent-exposed regions exchange rapidly. uni.lu

While HDX-MS has become a cornerstone technique in structural biology for studying protein dynamics, folding, and interactions, its application for assessing the structural dynamics of small molecules like this compound is not a standard approach. chem960.com Small molecules generally have fewer labile protons, and those present (like the hydroxyl proton on this compound) tend to exchange with the solvent almost instantaneously, which precludes the measurement of the nuanced, time-dependent exchange kinetics that reveal dynamic "breathing" motions in large biomolecules.

However, H/D exchange experiments coupled with mass spectrometry can be used in a different capacity for small molecules: to aid in structure elucidation by identifying the number of exchangeable protons (e.g., from -OH, -NH, -SH groups) or to help decipher fragmentation pathways in tandem mass spectrometry. For this compound, such an experiment would confirm the presence of its single hydroxyl group.

Complementary Spectroscopic and Diffraction Methods

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary information about a molecule's functional groups and electronic system, respectively. nih.gov

Infrared (IR) Spectroscopy probes the vibrational frequencies of covalent bonds. nih.gov An IR spectrum provides a characteristic fingerprint of the functional groups present in a molecule. For this compound, the spectrum would be expected to display specific absorption bands corresponding to its structural features:

O-H Stretch: A broad absorption band typically in the 3500-3200 cm⁻¹ region, indicating the hydroxyl group.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the N-methyl and other sp³-hybridized carbons.

C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ range.

C-O Stretch: Strong bands in the 1260-1000 cm⁻¹ region for the methoxy and hydroxyl groups.

Methylenedioxy Group (-O-CH₂-O-): Characteristic absorptions often found around 1040 cm⁻¹ and 930 cm⁻¹.

N-Methyl Group: A specific C-H symmetric stretching peak may appear around 2800-2780 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule, providing information on its chromophore system. The aporphine core of this compound is a conjugated aromatic system that absorbs UV light. The UV spectrum is characterized by absorption maxima (λ_max_) that are indicative of π→π* transitions. The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. A typical aporphine alkaloid exhibits multiple bands, often a strong absorption around 270-280 nm and another significant band around 300-310 nm. These data are crucial for confirming the nature of the aromatic chromophore. researchgate.net

The unambiguous determination of a chiral molecule's three-dimensional structure, including its absolute stereochemistry, is most reliably achieved through single-crystal X-ray diffraction (XRD). chem960.comru.ac.za this compound possesses a stereocenter at position 6a, meaning it exists as one of two enantiomers. Distinguishing between these is critical, as enantiomers can have vastly different biological activities.

To perform XRD, a high-quality single crystal of the compound is required. This crystal is bombarded with X-rays, which are diffracted by the electron clouds of the atoms in a predictable pattern. This diffraction pattern allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined.

For determining the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is key. When the X-ray energy is near an absorption edge of an atom in the crystal, it creates a small but measurable difference in the intensities of specific pairs of reflections (known as Bijvoet pairs). By analyzing these differences, crystallographers can determine the absolute arrangement of atoms in space, definitively assigning the (R) or (S) configuration to the chiral center. While no published crystal structure for this compound was found, this method has been used to confirm the absolute configuration of related alkaloids like N-nitrosoanonaine.

In cases where growing sufficiently large crystals for XRD is challenging, micro-Electron Diffraction (micro-ED) has emerged as a powerful alternative. This technique can determine complete structures from nanocrystals, greatly expanding the scope of crystallographic analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Computational and Chemoinformatic Approaches in Structure Elucidation

Computer-Assisted Structure Elucidation (CASE) represents a paradigm shift in solving complex chemical structures. CASE expert systems are sophisticated software programs that utilize spectroscopic data—primarily 2D NMR (COSY, HSQC, HMBC) and mass spectrometry—to generate all possible molecular structures that are consistent with the experimental evidence.

For a molecule like this compound, the process involves feeding the software its molecular formula (obtained from high-resolution mass spectrometry) and a complete set of NMR correlation data. The system then performs a combinatorial analysis, piecing together molecular fragments based on the observed correlations (e.g., HMBC data showing connections between protons and carbons over two or three bonds).

The software generates a list of candidate structures and ranks them based on a comparison between predicted NMR chemical shifts for each candidate and the experimental data. This ranking allows the researcher to quickly identify the most probable structure. This approach is highly valuable as it provides an unbiased analysis, minimizing the risk of human error or oversight that can lead to the publication of incorrect structures. The synergy between CASE, modern NMR experiments, and computational methods like Density Functional Theory (DFT) for chemical shift prediction has made these systems indispensable tools for the rapid and accurate elucidation of complex natural products.

Quantum Chemical Calculations for Conformational and Spectroscopic Predictions

Quantum chemical calculations have become an indispensable tool in modern natural product chemistry, offering profound insights into the three-dimensional structure and spectroscopic properties of complex molecules like this compound. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the prediction of stable conformations and the simulation of various spectra, which are crucial for structural elucidation and stereochemical assignment.

Conformational Analysis

The biological activity and spectroscopic characteristics of a flexible molecule are governed by its three-dimensional structure. Conformational analysis through quantum chemical calculations aims to identify the most stable, low-energy arrangements of the atoms in a molecule.

For a molecule such as this compound, a systematic conformational search is the first step. This process can be performed by rotating the dihedral angles of flexible bonds to map the potential energy surface (PES) of the molecule. mdpi.com By identifying the energy minima on this surface, the most stable conformers can be determined. DFT methods, such as B3LYP with a basis set like 6-31+G(d,p), are commonly employed for geometry optimization of these conformers to find their precise structures and relative energies. mdpi.commdpi.com The energy differences between conformers can be small, often less than 2 kcal/mol, suggesting that multiple conformations may coexist in equilibrium at room temperature. ethz.ch The final population of each conformer can be estimated using a Boltzmann distribution, which is essential for accurately predicting averaged spectroscopic properties. nih.gov

Spectroscopic Predictions

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm a proposed structure or determine its absolute configuration.

NMR Spectra Simulation:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a reliable approach for calculating the nuclear magnetic shielding tensors. pan.olsztyn.pl These shielding tensors (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). libretexts.orgwisc.edu

δcalc = σTMS - σcalc

For accurate results, a linear regression analysis is often performed to scale the calculated shifts against experimental data, correcting for systematic errors inherent in the computational method and the effects of the solvent. pan.olsztyn.pl The process involves optimizing the geometry of the molecule, followed by a GIAO calculation at a suitable level of theory. nih.gov Comparing the calculated ¹H and ¹³C NMR data for proposed structures of this compound with experimental spectra would be a critical step in its structural verification.

Below is an interactive table illustrating a hypothetical comparison between experimental and DFT/GIAO-calculated ¹³C NMR chemical shifts for this compound.

Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Calculations are hypothetical, based on the DFT/GIAO method.

Electronic Circular Dichroism (ECD) Spectra Simulation:

Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. faccts.de The simulation of ECD spectra using Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for this purpose. rsc.orgunipi.it

Table 2: Compound Names and PubChem CIDs

Mechanistic Investigations of Biological Activities in Vitro Focus

Acetylcholinesterase (AChE) Inhibitory Activity

N-Methylcalycinine, an aporphine alkaloid, has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a key strategy in the management of neurodegenerative conditions such as Alzheimer's disease, where enhancing cholinergic neurotransmission is a therapeutic goal. frontiersin.orgplos.orgjapsonline.com

The inhibitory potential of this compound against acetylcholinesterase is quantified through in vitro enzymatic assays. These assays, such as the widely used Ellman's method, measure the activity of the AChE enzyme in the presence of varying concentrations of the inhibitor. japsonline.comjapsonline.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. japsonline.commdpi.com

Research has demonstrated that this compound exhibits significant AChE inhibitory activity. researchgate.net An in vitro study reported IC50 values of 10 µM and 34 µM for its binding activity. scispace.com This places this compound among the numerous naturally occurring alkaloids investigated for their anti-cholinesterase properties. frontiersin.org

Interactive Table: AChE Inhibitory Activity of this compound

| Compound | Target Enzyme | Reported IC50 | Source |

|---|

To elucidate the molecular basis of its inhibitory action, computational methods like molecular docking and molecular dynamics simulations are employed. plos.orgnih.govthescipub.com These techniques model the interaction between the ligand (this compound) and its protein target (AChE) at an atomic level. thescipub.com Molecular docking predicts the preferred binding pose and affinity of the compound within the enzyme's active site, while molecular dynamics simulations provide insights into the stability of the resulting complex over time. mdpi.com

For many alkaloid inhibitors, binding involves interactions with key residues in either the catalytic active site (CAS) or the peripheral anionic site (PAS) of the AChE enzyme. plos.org The complex nitrogenous structure of alkaloids, which can be positively charged, often facilitates binding to the anionic subsite of AChE. frontiersin.org Although specific molecular docking studies for this compound are not extensively detailed in the available literature, the general principles derived from studies of other aporphine alkaloids suggest that its binding would involve a combination of hydrogen bonds, and pi-pi or pi-cation interactions with amino acid residues like Tryptophan (Trp) and Phenylalanine (Phe) in the active site gorge. plos.orgthescipub.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their AChE inhibitory potency. nih.govnih.gov These studies involve systematically modifying the core structure of the molecule and assessing the impact on its biological activity.

For aporphine alkaloids, certain structural features are known to be critical for AChE inhibition. ajol.info The pattern of substitution on the aporphine core, particularly the presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups, can significantly affect inhibitory activity. ajol.infomdpi.com For instance, one study on related aporphine alkaloids found that a hydroxyl group at the C-2 position might be important for activity. ajol.info Conversely, other research on different alkaloid scaffolds has indicated that phenolic hydroxyl groups could potentially reduce anti-AChE activity. frontiersin.org Furthermore, modifications to the nitrogen atom, such as the N-methyl group in this compound, can also influence potency; studies on other alkaloids have shown that substituting this with larger alkyl groups can enhance inhibition. mdpi.com

Molecular Docking and Dynamics Simulations of this compound-AChE Binding Interactions

Investigational Areas of Biological Research for this compound (In Vitro Focus)

This compound belongs to the broad class of isoquinoline alkaloids. sci-hub.se This class of compounds is the subject of extensive research for its potential anti-cancer properties. nih.govmdpi.com Numerous in vitro studies have demonstrated that various isoquinoline alkaloids can effectively induce apoptosis, or programmed cell death, in a wide range of human cancer cell lines. nih.govxiahepublishing.comresearchgate.net This cytotoxic activity is a key mechanism through which these natural products exert their anti-cancer effects, often alongside cell cycle arrest and autophagy. nih.govresearchgate.net

The ability of isoquinoline alkaloids like berberine and coptisine to inhibit the viability and growth of cancer cells, such as gastric and breast cancer lines, has been well-documented. mdpi.comxiahepublishing.comwindows.net Given that this compound shares the core isoquinoline scaffold, investigating its ability to induce apoptosis in cancer cells is a logical and promising area for future in vitro research.

Another significant area of investigation for this compound is its potential to modulate critical intracellular signaling pathways that are often dysregulated in inflammatory diseases and cancer. Research on other aporphine alkaloids, such as crebanine and dicentrine, provides a strong rationale for this line of inquiry. sci-hub.sejst.go.jp

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. frontiersin.orgmdpi.com Several aporphine and other isoquinoline alkaloids have been shown to exert anti-inflammatory and anti-cancer effects by suppressing the activation of NF-κB. mdpi.comjst.go.jpresearchgate.net For example, the aporphine alkaloid crebanine was found to inhibit lipopolysaccharide (LPS)-induced NF-κB activation. jst.go.jp Similarly, mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), are involved in cellular responses to stress and inflammation, and their modulation by alkaloids has been observed. jst.go.jpfrontiersin.org Crebanine has been shown to suppress the phosphorylation of JNK, p38, and ERK1/2, thereby inhibiting the activation of transcription factors like NF-κB and activator protein-1 (AP-1). jst.go.jp These findings suggest that a potential mechanism of action for this compound could involve the modulation of these same NF-κB and MAPK/JNK signaling cascades.

Interactions with Pharmacological Targets

While direct studies on this compound's interaction with SARM1 (Sterile Alpha and TIR Motif Containing 1) are not extensively documented in publicly available research, the broader class of aporphine alkaloids has been investigated for its interaction with various pharmacological targets, including neuronal nicotinic acetylcholine receptors (nAChRs).

Notably, research on related aporphine alkaloids has shed light on their potential to modulate nAChR activity. For instance, crebanine, another aporphine alkaloid, has been identified as an antagonist of α7 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 19.1 µM. caymanchem.comjst.go.jp The α7 nAChR is a crucial receptor in the cholinergic anti-inflammatory pathway, and its modulation can impact inflammatory responses. jst.go.jpsigmaaldrich.com Activation of α7 nAChRs on immune cells like macrophages has been shown to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines. jst.go.jp

Furthermore, studies on (S)-aporphine metho salts with a 1,2,9,10 oxygenation pattern have demonstrated their ability to displace radioligands from human α7 and α4β2 nAChRs at low micromolar concentrations. uchile.cl Specifically, xanthoplanine iodide showed the highest affinity for the α7 nAChR with a Ki of 10 µM. uchile.cl These findings suggest that the aporphine scaffold is a viable structure for interacting with nAChRs. Given the structural similarities, it is plausible that this compound could also interact with these or other related receptors, though specific research is needed to confirm this.

Other Reported In Vitro Bioactivities

Within the broader class of aporphine alkaloids, a variety of in vitro biological activities have been reported, suggesting potential therapeutic applications. These activities include antiplasmodial, antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comontosight.aiontosight.ainih.govnih.gov

Antiplasmodial Activity: Several aporphine alkaloids have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govscielo.org.co For example, a study on alkaloids from Liriodendron tulipifera found that liriodenine and anonaine showed considerable antiplasmodial activity. nih.gov Oxoglaucine also exhibited moderate activity with an IC50 value of 9.1 μg/mL. nih.gov Another aporphine, thailandine, showed strong activity against the K1 strain of Plasmodium falciparum with an IC50 of 20 ng/mL. thieme-connect.com

Antioxidant Activity: Aporphine alkaloids are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metals. ontosight.ainih.govnih.gov Studies on aporphine alkaloids from Nelumbo nucifera (lotus) demonstrated their antioxidative capacity through various assays. nih.gov Similarly, alkaloids isolated from Mahonia aquifolium showed a strong correlation between their lipoxygenase inhibition and their antioxidant properties. thieme-connect.com The antioxidant effects of these compounds may contribute to their protective effects against diseases associated with oxidative stress. wikipedia.org

Anti-inflammatory Activity: The anti-inflammatory potential of aporphine alkaloids has been a subject of significant research. mdpi.comontosight.aijst.go.jpresearchgate.net For instance, crebanine, O-methylbulbocapnine, and dicentrine, isolated from Stephania venosa, were found to suppress the production of pro-inflammatory cytokines and mediators in macrophages. jst.go.jp Dicentrine was the most potent among the tested aporphines. jst.go.jp The mechanism of action for some of these alkaloids involves the inhibition of key inflammatory pathways such as NF-κB and AP-1. jst.go.jp

Antimicrobial Activity: Aporphine alkaloids have also been reported to possess antimicrobial properties against a range of bacteria and fungi. thieme-connect.comscielo.brnih.govscielo.org.co For example, (S)-3-methoxy-nordomesticine showed activity against Staphylococcus aureus and Enterococcus faecalis. scielo.br Two new aporphine alkaloids from Fissistigma poilanei exhibited moderate antimicrobial activity against several bacterial strains including Lactobacillus fermentum, Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov Furthermore, thailandine demonstrated strong activity against Streptococcus pneumoniae and Staphylococcus aureus. thieme-connect.com

Impact of N-Methylation on Conformational Landscapes and Biological Efficacy

Analysis of Stereochemical and Conformational Effects of N-Methyl Groups

The N-methylation of the aporphine scaffold introduces significant stereochemical and conformational changes that can influence the molecule's biological activity. The nitrogen atom in simple aporphines can be substituted with various groups, with the N-methyl group being a common modification. nih.gov

Comparative Biological Evaluation of this compound and its N-Demethylated or Related Analogs

Comparative studies of N-methylated aporphine alkaloids and their N-demethylated or other related analogs have revealed the critical role of the N-methyl group in determining biological efficacy.

In the context of anti-inflammatory activity, a study comparing aporphine and protoberberine alkaloids from Stephania venosa found that the aporphine derivatives, which include N-methylated compounds, exerted more potent anti-inflammatory effects than the protoberberine alkaloids tested. jst.go.jp For instance, while tetrahydropalmatine (a protoberberine) showed some activity, its N-methylated analog, N-methyl tetrahydropalmatine, did not show an effect on IL-6 production. jst.go.jp

Conversely, in some cases, the absence of an N-methyl group or the presence of other substituents on the nitrogen can be beneficial for certain activities. For example, in a study of aporphine alkaloids from Ocotea macrophylla, (S)-3-methoxy-nordomesticine (a non-N-methylated analog) displayed antifungal and antimicrobial activity, whereas its N-formyl, N-ethoxycarbonyl, and N-methoxycarbonyl derivatives were inactive, suggesting that electron-withdrawing groups on the nitrogen atom can decrease bioactivity. scielo.br

A study on dioxoaporphine alkaloids showed that N-methylouregidione was less active against a small cell lung cancer cell line compared to its non-N-methylated counterpart, ouregidione, indicating that the N-methyl substitution might diminish this specific cytotoxic activity. tandfonline.com

Advanced Research Methodologies for Isolation and Purification

Optimization of Extraction Techniques for Plant Biomass

The initial step in obtaining N-Methylcalycinine involves its extraction from plant biomass, typically from species of the Daphnandra genus. The efficiency of this process is paramount and is influenced by a variety of factors. Traditional methods such as maceration and Soxhlet extraction, while foundational, are often time-consuming and require large volumes of organic solvents. researchgate.net Consequently, modern research emphasizes the optimization of more advanced, "green" extraction techniques.

These modern methods include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE). mdpi.commdpi.comnih.gov The optimization of these techniques involves a systematic variation of key parameters to maximize the yield of this compound while minimizing the co-extraction of impurities. For instance, in a study on the extraction of similar alkaloids, MAE was optimized for temperature, time, and solvent composition, resulting in significantly higher yields compared to conventional methods. mdpi.com Similarly, UAE has been shown to enhance extraction efficiency through the acoustic cavitation effect, which facilitates solvent penetration into the plant matrix. researchgate.net

The choice of solvent is a critical parameter in all extraction methods. For alkaloids like this compound, solvents such as methanol, ethanol, and their aqueous mixtures are commonly employed. nih.gov Historical methods for extracting alkaloids from Daphnandra species have utilized hot alcohol or cold Prollius's fluid, with methyl alcohol extraction demonstrating superior yields. The optimization process often involves creating a design of experiments (DoE) to systematically evaluate the impact of variables such as solvent polarity, temperature, extraction time, and solid-to-liquid ratio on the extraction yield.

| Extraction Technique | Key Optimization Parameters | Typical Solvents | Advantages |

| Microwave-Assisted Extraction (MAE) | Temperature, Time, Solvent Composition, Microwave Power | Methanol, Ethanol, Water mixtures | Reduced extraction time, lower solvent consumption |

| Ultrasound-Assisted Extraction (UAE) | Temperature, Time, Ultrasonic Power & Frequency | Methanol, Ethanol | Increased efficiency, suitable for thermolabile compounds |

| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent percentage | Supercritical CO2 with modifiers (e.g., ethanol) | "Green" technique, high selectivity |

| Pressurized Liquid Extraction (PLE) | Temperature, Pressure, Solvent Type | Aqueous or organic solvents | Faster extraction, reduced solvent use |

Chromatographic Separation Techniques for High Purity Isolation

Following extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated. Chromatographic techniques are the cornerstone of this purification process, enabling the separation of individual components based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification of alkaloids. plantaanalytica.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile or methanol and water with additives like formic acid or trifluoroacetic acid to improve peak shape. mdpi.comacs.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. uchile.cl By using columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, leading to dramatically increased resolution, faster separation times, and improved sensitivity. uchile.cl The modernization of an HPLC method to UHPLC can reduce analysis time by a factor of 5 to 20. researchgate.net The optimization of a UHPLC method for separating alkaloids, including those from the Monimiaceae family, involves fine-tuning the gradient elution program, flow rate, and column temperature to achieve baseline separation of all components. uchile.cl For complex mixtures, a gradient method, where the mobile phase composition is changed over time, is typically employed to effectively resolve compounds with a wide range of polarities. mdpi.com

Countercurrent Chromatography and Preparative-Scale Chromatography Applications

For the large-scale purification of this compound, preparative HPLC is the method of choice. ardena.comresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, allowing for the isolation of milligram to gram quantities of the pure compound. ardena.com The goal is to maximize the throughput while maintaining the desired purity of the collected fractions. tarosdiscovery.com

Countercurrent Chromatography (CCC) is another powerful liquid-liquid partition technique used for the preparative separation of natural products, including alkaloids. nih.gov CCC avoids the use of a solid support, which can cause irreversible adsorption and degradation of the sample. nih.gov The separation is based on the differential partitioning of the solutes between two immiscible liquid phases. The pH-zone-refining CCC technique is particularly effective for the separation of alkaloids, as it utilizes a pH gradient to achieve high-resolution separation of compounds with different pKa values. nih.govthegoodscentscompany.com This method has been successfully applied to the separation of bisbenzylisoquinoline alkaloids, a class to which this compound belongs. mdpi.comthegoodscentscompany.com

Integration of Advanced Detection Technologies in Chromatography

The integration of advanced detection technologies with chromatographic systems is crucial for both method development and the final analysis of purified this compound. While UV-Vis detectors are commonly used, Mass Spectrometry (MS) provides a much higher degree of selectivity and structural information. tarosdiscovery.com

The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful combination for the analysis of complex alkaloid mixtures from plant extracts. uchile.cl This technique allows for the sensitive and selective detection of target compounds even in the presence of a complex matrix. uchile.cl The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity for specific alkaloids like this compound. uchile.cl The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the isolated compound.

Purity Assessment and Quality Control Methodologies for Research Samples

Ensuring the purity of this compound research samples is a critical quality control step. High purity is essential for obtaining accurate and reproducible results in subsequent biological and chemical assays.

Analytical HPLC and UHPLC are the primary methods used to determine the purity of isolated this compound. Current time information in منطقة الظفرة, AE. A pure sample should ideally present as a single, sharp peak in the chromatogram under various analytical conditions. Certificates of Analysis for commercially available this compound standards often report purity levels of ≥94% to >98% as determined by HPLC. uchile.clCurrent time information in منطقة الظفرة, AE.

In addition to chromatographic methods, spectroscopic techniques are employed to confirm the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is used to elucidate the chemical structure and can also be used for quantitative purity assessment (qNMR). Current time information in منطقة الظفرة, AE. This method allows for the determination of purity against a certified reference standard without the need for a specific analyte reference material.

Future Directions and Research Gaps

Comprehensive Elucidation of N-Methylcalycinine Biosynthetic Gene Clusters

A significant gap in the current knowledge is the complete absence of information regarding the specific biosynthetic gene cluster (BGC) responsible for producing this compound in Stephania species. While the general pathway for aporphine alkaloids is understood to originate from L-tyrosine, the precise enzymes and their corresponding genes that catalyze the final steps to yield this compound are unknown. frontiersin.orghelsinki.fi

Future research should prioritize the genomic sequencing of Stephania epigaea and subsequent bioinformatic analysis to identify the this compound BGC. Studies on related plants like lotus (Nelumbo nucifera) and other Stephania species have identified key enzyme families, such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (CNMTs), and cytochrome P450 monooxygenases (especially from the CYP80 family), which are crucial for constructing the benzylisoquinoline and aporphine skeletons. frontiersin.orgnih.govmdpi.com Identifying the specific orthologs in the this compound BGC and characterizing their function through heterologous expression in platforms like yeast would be a critical step forward. biorxiv.org This would not only illuminate the complete biosynthetic pathway but also enable metabolic engineering approaches for its production.

Detailed Structural Biology of this compound-Target Protein Complexes

This compound is reported to be a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a therapeutic target. bocsci.comresearchgate.netnih.gov However, there is currently no experimentally determined three-dimensional structure of this compound in complex with AChE. This lack of structural data is a major impediment to understanding its mechanism of inhibition at a molecular level.

Future research must focus on obtaining a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-AChE complex. Such a structure would reveal the precise binding pose of the alkaloid within the enzyme's active site gorge, identifying the key amino acid residues and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that are responsible for its inhibitory activity. mdpi.comnih.gov This structural information is invaluable for structure-based drug design, enabling the rational optimization of the this compound scaffold to improve potency and selectivity.

Development of Sustainable and Scalable Production Methods

Currently, this compound is sourced exclusively through extraction from plant material, a method that is often inefficient and unsustainable for large-scale production. medchemexpress.combocsci.com To fully explore the potential of this compound, the development of sustainable and scalable production methods is essential.

Future research should explore several avenues:

Total Chemical Synthesis: While some synthetic routes for the general aporphine skeleton exist, a robust and high-yield total synthesis specific to this compound needs to be developed. google.comrsc.org Modern synthetic strategies could provide a reliable supply for research and development.

Metabolic Engineering: As discussed in section 8.1, once the biosynthetic gene cluster is identified, it could be transferred to a microbial host like Saccharomyces cerevisiae or Escherichia coli. Optimizing the metabolic pathways in these hosts could enable scalable and sustainable production through fermentation. biorxiv.org

Green Extraction Technologies: For sourcing from natural materials, research into advanced green extraction methods could improve sustainability. Techniques using natural deep eutectic solvents (NDES) or supercritical fluid extraction could offer environmentally friendly alternatives to traditional organic solvents, increasing yield while reducing ecological impact. nih.govresearchgate.net

Exploration of Novel In Vitro Biological Activities and Mechanistic Pathways

The primary reported biological activity of this compound is the potent inhibition of acetylcholinesterase. nih.govresearchgate.net A 2015 study on alkaloids from Stephania epigaea identified this compound (referred to as compound 7) as one of several compounds with potent AChE inhibitory activity. nih.gov However, the specific IC₅₀ value for this compound was not detailed in the abstract of this key publication, and a broader screening profile is lacking.

Future research should focus on:

Quantitative AChE Inhibition: A thorough in vitro kinetic analysis is needed to determine the precise IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound against AChE. researchgate.netffhdj.com

Broad Target Screening: The compound should be screened against a wide panel of other receptors, enzymes, and ion channels to uncover novel biological activities. Aporphine alkaloids as a class are known to possess diverse pharmacological properties, including anticancer and antimicrobial effects, suggesting that this compound may have additional, undiscovered therapeutic potential. nih.govacs.org

Cell-Based Assays: Following initial in vitro findings, studies in relevant cell-based models are required to understand its effects in a more complex biological context, including its ability to cross cell membranes and exert its effects intracellularly.

Advanced Computational Chemistry Applications for Predictive Modeling of this compound Bioactivity

Currently, there is a notable absence of computational studies focused specifically on this compound. Computational chemistry offers powerful tools to predict and rationalize the biological activity of small molecules, guiding further experimental work. mdpi.com

Future research should leverage these in silico techniques:

Molecular Docking: Docking simulations can predict the binding conformation of this compound within the active site of AChE. peerj.comnih.gov This would provide a structural hypothesis for its inhibitory mechanism in the absence of an experimental structure and help identify key interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of the this compound-AChE complex over time, assessing the stability of the predicted binding pose and providing deeper insights into the thermodynamics of binding. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues are synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity. peerj.com This predictive modeling can guide the design of new derivatives with enhanced potency or improved pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing N-Methylcalycinine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation.

- Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation.

- UV-Vis spectroscopy to identify chromophores.

Purity should be validated via HPLC (>95% purity threshold) with retention time comparison to standards .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

Detailed Documentation : Record reaction conditions (temperature, solvent, catalyst, stoichiometry).

Characterization : Provide full spectral data (NMR, IR) for intermediates and final products.

Control Experiments : Include negative controls (e.g., omitting catalysts) to verify reaction specificity.

Refer to IUPAC guidelines for compound naming and reporting synthetic yields .

Q. What analytical techniques are critical for assessing this compound purity in complex matrices?

- Methodological Answer :

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients; compare retention times to certified standards.

- TLC : Validate with multiple solvent systems (e.g., chloroform:methhenol 9:1).

- Elemental Analysis : Confirm empirical formula (C₁₉H₁₉NO₄) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer :

Meta-Analysis : Compare experimental variables (e.g., cell lines, concentrations, exposure times).

Dose-Response Curves : Establish EC₅₀/IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).

Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability.

Address discrepancies by replicating studies under harmonized conditions .

Q. What strategies optimize the enantiomeric resolution of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns with polar organic mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).

Report enantiomeric excess (ee) via integration of HPLC peaks .

Q. Which computational methods are most robust for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., CYP450 enzymes).

- QSAR Models : Train datasets with logP, polar surface area, and hydrogen-bonding descriptors.

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability and toxicity.

Validate in vitro using Caco-2 cell permeability assays .

Q. How should researchers design experiments to investigate this compound’s stability under varying storage conditions?

- Methodological Answer :

Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.

Light Sensitivity : Use ICH Q1B guidelines for photostability testing.

Degradation Kinetics : Apply Arrhenius equations to predict shelf life.

Include mass balance calculations to account for degradation products .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀ determination.

- Survival Analysis : Use Kaplan-Meier curves for longitudinal toxicity studies.

- Power Analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2).

Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers mitigate bias when interpreting this compound’s mechanism of action in heterogeneous cell populations?

- Methodological Answer :

Single-Cell Sequencing : Resolve transcriptomic variability.

Flow Cytometry : Gate populations based on marker expression (e.g., CD45 for immune cells).

Blinded Analysis : Assign sample IDs randomly; use automated image analysis tools.

Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten